Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
Description
Properties
CAS No. |
93250-92-1 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9-/m0/s1 |
InChI Key |
CUOGQSHIYFHDEM-CBAPKCEASA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1N([C@@H](CO1)C(=O)OC)C=O |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with tert-butyl carbamate derivatives or structurally related precursors. These starting materials are selected for their ability to introduce the tert-butyl group and carbamate functionality, which are critical for subsequent cyclization and formylation steps. For instance, tert-butyl (2S,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane carbamate has been employed as a precursor, leveraging its stereochemical integrity to guide the formation of the oxazolidine ring.
Cyclization and Ring Formation
Cyclization constitutes the pivotal step in constructing the oxazolidine core. A common approach involves treating serine derivatives with bis(trichloromethyl) carbonate in a dioxane-water mixture, facilitating the formation of the 2-oxooxazolidine intermediate. However, traditional methods often suffer from moderate yields (e.g., 62%) due to competing side reactions and challenges in stereochemical control. The reaction is typically conducted at ambient temperature under inert atmospheres to prevent undesired oxidation or hydrolysis.
Key Reaction Conditions:
-
Solvent System : Dioxane-water mixtures (3:1 ratio)
-
Temperature : 20–25°C
-
Catalyst : None required (self-cyclization)
Patent-Based Aqueous Synthesis
Reaction Mechanism and Steps
A 2020 patent (CN111808040A) discloses an environmentally friendly method utilizing water as the primary solvent. The process involves two sequential reactions:
-
Thiocarbamation : Reacting 3-substituted 2-amino-3-hydroxymethyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water at 5–35°C.
-
Hydrolysis : Treating the intermediate with aqueous sodium hydroxide to yield the 2-oxooxazolidine-4-carboxylic acid derivative.
This method eliminates hazardous organic solvents, reduces waste, and achieves yields exceeding 86%.
Advantages Over Traditional Methods
| Parameter | Traditional Method | Aqueous Patent Method |
|---|---|---|
| Solvent | Dioxane-water | Water |
| Yield | 62% | 86% |
| Reaction Time | 2–4 hours | 5–7 hours |
| Environmental Impact | High (toxic solvents) | Low |
The aqueous method’s superiority lies in its operational simplicity and scalability, making it suitable for industrial applications.
Alternative Reduction Methods
Sodium Borohydride-Mediated Reduction
In a modified approach, sodium borohydride reduces a keto intermediate to install the hydroxyl group with stereochemical fidelity. For example, (S)-[N-(1-benzyl-2-oxo-3-chloro)propyl]carbamic acid t-butyl ester is treated with NaBH₄ in tetrahydrofuran (THF)-water, yielding the corresponding diastereomer in 50% yield. The reaction proceeds at 0°C to minimize over-reduction and epimerization.
Diisobutylaluminum Hydride (DIBAL-H) Reduction
DIBAL-H offers enhanced selectivity for carbonyl reduction in toluene solutions. A 90% yield of (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane was achieved using this method, highlighting its efficacy in preserving stereochemistry.
Comparative Analysis of Reducing Agents:
| Reducing Agent | Solvent | Temperature | Yield | Diastereomeric Ratio |
|---|---|---|---|---|
| NaBH₄ | THF-H₂O | 0°C | 50% | 70:30 |
| DIBAL-H | Toluene | 25°C | 90% | 95:5 |
DIBAL-H outperforms NaBH₄ in both yield and stereoselectivity, albeit at higher cost.
Purification and Isolation Techniques
Chemical Reactions Analysis
Types of Reactions: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Methyl (2S,4S)-2-tert-butyl-3-carboxy-1,3-oxazolidine-4-carboxylate.
Reduction: Methyl (2S,4S)-2-tert-butyl-3-hydroxymethyl-1,3-oxazolidine-4-carboxylate.
Substitution: Various alkyl-substituted oxazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate exhibit promising antitumor properties. The oxazolidine ring structure can interact with biological targets involved in cancer cell proliferation and apoptosis.
Case Study: In Vitro Anticancer Studies
A study demonstrated that derivatives of oxazolidine compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that modifications to the oxazolidine framework can enhance antitumor efficacy.
Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
this compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable for producing enantiomerically pure compounds.
Table: Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Application | Efficacy |
|---|---|---|
| This compound | Asymmetric synthesis | High |
| (R)-Boc-L-Val | Amino acid derivatives | Moderate |
| (S)-Boc-L-Leu | Peptide synthesis | High |
Synthesis of Bioactive Compounds
The compound's structure allows it to be a precursor for synthesizing various bioactive molecules. Its formyl group can undergo further reactions to create more complex structures.
Case Study: Synthesis of Antimicrobial Agents
Research has shown that derivatives synthesized from this compound exhibited antimicrobial activity against several pathogens. This highlights its potential in developing new antibiotics.
Research and Development
This compound is primarily utilized in research settings focused on drug discovery and development. Its diverse applications make it a compound of interest for pharmaceutical companies and academic institutions.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This compound can inhibit or activate enzymatic pathways, depending on its structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine Derivatives
Substituent Variations at C3 and C4
a) (2S,4S)-2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde
- Structure : Retains the tert-butyl group at C2 but replaces the formyl group with a tosyl (p-toluenesulfonyl) group at C3. The C4 position hosts a methyl group instead of a carboxylate ester .
- Key Differences :
- Reactivity : The tosyl group enhances electrophilicity at C3, enabling nucleophilic substitutions.
- Steric Effects : The methyl group at C4 reduces steric hindrance compared to the bulkier ester group in the target compound.
- Applications : Used in crystallographic studies to confirm absolute configurations via X-ray diffraction .
b) Methyl (4S)-3-[(2S)-2-[(benzyloxy)carbonyl]amino-6-(trimethylsilyl)hex-4-enoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylate
- Structure: Features a benzyloxycarbonylamino substituent and a trimethylsilylhexenoyl chain at C3, with a dimethyl group at C2 .
- Key Differences :
- Complexity : The extended C3 substituent introduces synthetic versatility for peptide coupling or silylation reactions.
- Solubility : The trimethylsilyl group enhances lipophilicity, improving organic-phase solubility.
- Synthetic Utility : Employed in multistep natural product synthesis, leveraging its orthogonal protecting groups .
c) Methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate
- Structure : Contains a benzyl group at C3 and a hydroxy-2-methylpropyl chain at C4, with (2R,4R) stereochemistry .
- Key Differences :
- Stereochemical Impact : The (2R,4R) configuration alters spatial interactions in asymmetric catalysis.
- Hydrophilicity : The hydroxyl group at C4 increases water solubility compared to the ester group in the target compound.
- Applications : Explored in Friedel-Crafts reactions due to its nucleophilic C4 substituent .
Functional Group and Stereochemical Analysis
Biological Activity
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by the presence of an oxazolidine ring, which contributes to its biological activity. Its molecular formula is , and it possesses a chiral center that may influence its pharmacological effects.
Research indicates that compounds with oxazolidine structures can exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Some oxazolidine derivatives have been shown to possess antimicrobial properties. Studies suggest that they may inhibit bacterial protein synthesis, making them potential candidates for antibiotic development.
- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : Certain derivatives have been reported to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazolidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound has selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .
- Antioxidant Activity Testing : The compound was subjected to DPPH radical scavenging assays, where it showed a notable ability to reduce DPPH radicals compared to standard antioxidants like ascorbic acid .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves oxazolidine ring formation via condensation of chiral amino alcohols with aldehydes. The tert-butyl group is introduced via nucleophilic substitution or alkylation under inert conditions (e.g., anhydrous THF, –78°C). Stereochemical control at C2 and C4 is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, the formyl group may be introduced via Vilsmeier-Haack formylation .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ring Formation | L-(−)-Mandelic acid, DCC, DMAP | 65–70 | ≥95% |
| Formylation | POCl₃, DMF, 0°C → RT | 80–85 | ≥97% |
Q. How is crystallographic data for this compound refined to confirm its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL is used for refinement, with Olex2 or WinGX for visualization. ORTEP-3 generates thermal ellipsoid plots to validate spatial arrangement. Hydrogen bonding and torsional angles (e.g., C2–N–C4–O) are critical for confirming (2S,4S) configuration.
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Methodological Answer :
- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:IPA (90:10) to resolve enantiomers .
- NMR : ¹H/¹³C NMR (CDCl₃) identifies characteristic signals:
- tert-butyl: δ ~1.2 ppm (9H, singlet).
- Formyl proton: δ ~8.1 ppm (1H, singlet).
- HRMS : ESI+ mode confirms molecular ion ([M+H]⁺) with <2 ppm error.
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The tert-butyl group at C2 creates significant steric bulk, slowing nucleophilic attack at the adjacent carbonyl. Kinetic studies (e.g., using Eyring plots) show increased activation energy for reactions like ester hydrolysis. Computational modeling (DFT, Gaussian 16) reveals steric maps with % buried volume >35% at C2 .
- Case Example : Acylation with benzoyl chloride requires prolonged reflux (24 h, 80°C) and excess Et₃N to overcome steric effects, yielding 60% product vs. 90% for less hindered analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from solvent polarity or assay conditions. Systematic re-evaluation under standardized protocols (e.g., PBS buffer, pH 7.4) is recommended. Meta-analysis of literature data using tools like RevMan can identify outliers. For example, DMSO concentrations >1% may artificially inflate activity by disrupting membrane integrity .
Q. How can computational chemistry predict the compound’s behavior in chiral environments?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with chiral receptors (e.g., enzymes). Parameters include:
| Software | Force Field | Grid Size (ų) |
|---|---|---|
| AutoDock | AMBER | 40 × 40 × 40 |
- Free energy calculations (MM/PBSA) quantify binding affinities. For instance, ΔG values for (2S,4S) vs. (2R,4R) diastereomers differ by ~3 kcal/mol due to steric clashes in the receptor pocket .
Method Development & Optimization
Q. How to optimize reaction conditions for introducing the formyl group without epimerization?
- Methodological Answer : Use mild, non-acidic conditions (e.g., Swern oxidation) to avoid racemization. Monitor reaction progress via in situ IR (C=O stretch at ~1700 cm⁻¹). For scale-up, flow chemistry with immobilized reagents (e.g., polymer-supported DCC) minimizes side reactions .
Q. What chromatographic techniques separate diastereomers or degradation products?
- Methodological Answer :
- Normal-phase HPLC : Silica column with EtOAc:hexane gradients.
- SFC : Supercritical CO₂ with 20% methanol co-solvent achieves baseline separation in <10 min .
- Resolution Data :
| Column | Rs (Diastereomers) | Retention Time (min) |
|---|---|---|
| Chiralpak AD-3 | 1.5 | 8.2 (major), 9.7 (minor) |
Safety & Handling
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
